N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide
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Overview
Description
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a compound that has generated significant interest in various scientific domains, owing to its unique chemical structure and versatile applications. This compound's molecular framework integrates a pyrimidine ring and a sulfonamide group, which contribute to its diverse reactivity and functionality in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide involves a multi-step process that typically starts with the formation of the pyrimidine core. The reaction conditions often include controlled temperature settings and the use of specific catalysts to ensure the desired regioselectivity and yield.
Industrial Production Methods For industrial-scale production, the synthesis is optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scaling up of the process.
Chemical Reactions Analysis
Types of Reactions This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction alters the functional groups attached to the core structure, potentially leading to the formation of new compounds with varied properties.
Common Reagents and Conditions Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction reactions, respectively. Substitution reactions often involve nucleophiles such as amines or halides under acidic or basic conditions.
Major Products Formed The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might result in the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
This compound has found applications across multiple scientific disciplines: Chemistry: Used as an intermediate in the synthesis of more complex molecules. Biology: Studied for its potential interaction with biological targets. Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the observed effects. For instance, the compound might inhibit an enzyme by binding to its active site, thereby blocking the enzyme's function.
Comparison with Similar Compounds
Comparison with Other Compounds Compared to other pyrimidine-based compounds, N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide is unique due to the presence of both the pyrimidine ring and the sulfonamide group
Similar Compounds Other similar compounds include:
5-methyl-6-oxo-1H-pyrimidine-2,4-diamine
N-(2-(6-oxo-5-propylpyrimidin-1(6H)-yl)ethyl)-1-(p-tolyl)methanesulfonamide These compounds share structural similarities but differ in the functional groups attached to the core structure, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-12-4-3-5-14(8-12)10-22(20,21)17-6-7-18-11-16-9-13(2)15(18)19/h3-5,8-9,11,17H,6-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAZFYGLOHDJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C=NC=C(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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